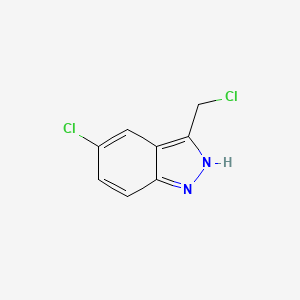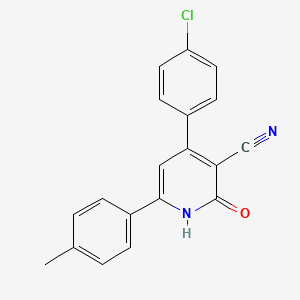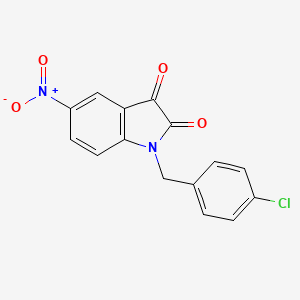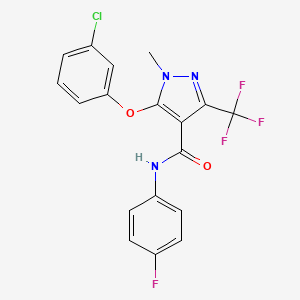![molecular formula C13H21N5O3 B3035086 1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 299935-15-2](/img/structure/B3035086.png)
1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione
Übersicht
Beschreibung
The compound 1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the reactions of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes, leading to the formation of novel pyrimido[4,5-d]pyrimidines after elimination of dimethylamine and tautomerisation under thermal conditions . Another efficient synthesis method for related compounds uses a domino sequence of Michael addition, cyclization, and aerial oxidation, starting from 2-hydroxychalcones and 1,3-dimethylbarbituric acid in the presence of a catalyst .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the potential for free rotation around bonds linking heterocyclic moieties. This structural flexibility can influence the binding properties of the compounds, as seen in studies where synthesized compounds showed interactions with proteins like β-lactoglobulin . Additionally, the regioselective amination of condensed pyrimidines has been observed, which can lead to the formation of various derivatives with different substituents at specific positions on the pyrimidine ring .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions. For instance, they can react with alkylamides in the presence of an oxidizing agent to give amino derivatives . They can also participate in cycloaddition reactions with electron-deficient olefins to form pyrido[2,3-d]pyrimidines or undergo Michael addition with certain reagents to yield other heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the solvatochromic response of these compounds can be studied by dissolving them in various solvents and measuring the UV/Vis spectroscopic absorption maxima. This response is analyzed using solvent parameters like dipolarity/polarizability, hydrogen-bond donating capacity, and hydrogen-bond accepting ability . Such studies help in understanding the interactions of these compounds with their environment, which is crucial for their application in fields like dye chemistry and drug design.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties : A study conducted by El-Sayed and Spange (2007) focused on the synthesis of a related merocyanine dye, emphasizing its solvatochromic properties when dissolved in various solvents. This research contributes to understanding the chemical behavior of similar compounds under different solvent conditions (El-Sayed & Spange, 2007).
Efficient Synthesis and Protein Interaction : Another research by Sepay et al. (2016) developed an efficient method for synthesizing derivatives of this compound. The study also investigated their interactions with β-lactoglobulin, a milk protein, which is significant for understanding the biological applications of these compounds (Sepay, Mallik, Guha, & Mallik, 2016).
Characterization and Tautomerism Study : Sharma et al. (2017) reported the synthesis and characterization of derivatives involving this compound, focusing on the study of tautomerism, which is crucial for understanding the chemical stability and reactivity of these molecules (Sharma et al., 2017).
Molecular Structure Analysis : Research by da Silva et al. (2005) on derivatives of this compound provided insights into the molecular structures and the absence of specific intermolecular interactions, which is vital for predicting the compound's behavior in different chemical environments (da Silva et al., 2005).
Biological Activity Study : A study by Al-Sheikh et al. (2020) synthesized a library of alkenes containing a barbiturate motif, derived from similar compounds, and tested their biological activity against various microbes, providing insights into potential pharmaceutical applications (Al-Sheikh, Begum, Zhang, Lewis, Allenby, Waddell, & Golding, 2020).
Eigenschaften
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-(2-piperazin-1-ylethyliminomethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-16-11(19)10(12(20)17(2)13(16)21)9-15-5-8-18-6-3-14-4-7-18/h9,14,19H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMIMBWKZEEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NCCN2CCNCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine](/img/structure/B3035009.png)

![(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3035011.png)


![6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine](/img/structure/B3035016.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3035017.png)
![6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine](/img/structure/B3035018.png)
![1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B3035019.png)

![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3035022.png)